molecular formula C16H13ClF3NO2 B5757579 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B5757579
M. Wt: 343.73 g/mol
InChI Key: WWKBLQHUSFWPEW-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been extensively studied for its potential applications in scientific research due to its unique pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, and as an antagonist at the dopamine D2 receptor. This compound has been shown to increase serotonin and dopamine release in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. This compound has also been found to produce behavioral effects, such as changes in locomotor activity, anxiety-like behavior, and aggression.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it can be obtained in high yield and purity. This compound also has a unique pharmacological profile, which makes it a useful tool for studying the serotonin and dopamine systems. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low selectivity for the serotonin and dopamine receptors, which may limit its usefulness in certain studies. Additionally, this compound has been found to produce a range of behavioral effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective compounds that target the serotonin and dopamine receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound in combination with other compounds may provide insights into the complex interactions between the serotonin and dopamine systems. Overall, this compound has the potential to be a valuable tool for understanding the neurobiology of mood, appetite, and reward, and for developing new treatments for psychiatric disorders.

Synthesis Methods

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with 4-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound. The synthesis method for this compound is well-established, and the compound can be obtained in high yield and purity.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been found to have activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)8-15(22)21-11-4-7-14(17)13(9-11)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKBLQHUSFWPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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